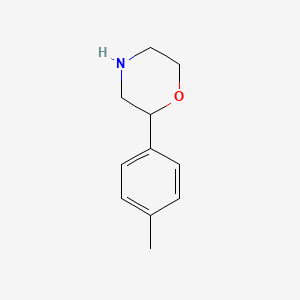

2-(4-Methylphenyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHVNCBSWLLQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404707 | |

| Record name | 2-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739328-82-6 | |

| Record name | 2-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-(4-Methylphenyl)morpholine

A Note on Nomenclature: This technical guide provides comprehensive information on the synthesis and characterization of 3-methyl-2-(4-methylphenyl)morpholine , a compound extensively documented in scientific literature. It is important to note that searches for "2-(4-Methylphenyl)morpholine" did not yield specific synthesis and characterization data for a compound with this exact structure lacking a substituent at the 3-position. The available scientific data predominantly pertains to the 3-methyl substituted analogue, which is also known as 4-methylphenmetrazine (4-MPM). Therefore, this guide focuses on this well-characterized molecule.

This document is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the synthesis and analytical characterization of 3-methyl-2-(4-methylphenyl)morpholine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the characterization of 3-methyl-2-(4-methylphenyl)morpholine, typically isolated and characterized as its fumarate salt.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Melting Point (Fumarate Salt) | 182–184 °C | [2] |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.37–3.32 (m, 1H), 7.24–7.11 (m, 3H), 6.52 (s, 2H), 4.44 (d, J=9.4 Hz, 1H), 3.91 (dd, J=11.4, 3.1 Hz, 1H), 3.78–3.67 (m, 1H), 3.10–2.98 (m, 3H), 2.34 (s, 3H), 0.94–0.80 (m, 3H) | [2] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 167.58, 137.45, 135.55, 134.89, 130.04, 127.63, 125.90, 79.97, 65.79, 55.12, 44.50, 19.26, 15.84 | [2] |

| High-Resolution Mass Spec. | Found m/z 192.138879 (theory [M+H]⁺: C₁₂H₁₈NO⁺ m/z 192.138291) | [2] |

Experimental Protocols

The synthesis is a multi-step process starting from 4-methylpropiophenone.

Step 1: Synthesis of 2-bromo-1-(4-methylphenyl)propan-1-one A solution of bromine (27 mmol, 4.37 g, 1.4 mL) in dichloromethane (26 mL) is added slowly to a solution of 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate (MgSO₄), and the solvent is removed to afford 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil.

Step 2: Reaction with Ethanolamine The crude 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine and N,N-diisopropylethylamine to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.

Step 3: Reduction The intermediate from Step 2 is reduced to the corresponding alcohol using sodium borohydride.

Step 4: Cyclization The alcohol is then treated with concentrated sulfuric acid to facilitate cyclization and the formation of the morpholine ring, yielding 3-methyl-2-(4-methylphenyl)morpholine.

Step 5: Purification (as Fumarate Salt) The crude product can be purified by preparative thin-layer chromatography. For characterization, the free base is often converted to its fumarate salt by reaction with fumaric acid in methanol.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) [2] Samples are prepared at a 1 mg/mL concentration in methanol. The analysis is performed on a gas chromatograph coupled to a mass selective detector.

-

Column: HP-ULTRA 1 column (12 m x 0.2 m x 0.33 μm)

-

Carrier Gas: Helium at a constant flow of 0.8 mL/min

-

Injector Temperature: 250 °C

-

Transfer Line Temperature: 280 °C

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 100 °C.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy [2] ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm).

2.2.3. High-Resolution Mass Spectrometry (HRMS) [2] HRMS analysis is performed to confirm the elemental composition of the synthesized compound.

Visualizations

Caption: Synthetic pathway for 3-Methyl-2-(4-methylphenyl)morpholine.

References

Technical Guide: Physicochemical Properties of 2-(4-Methylphenyl)morpholine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Methylphenyl)morpholine (CAS No. 739328-82-6). Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also includes, for comparative purposes, detailed information on the closely related isomer, 3-methyl-2-(4-methylphenyl)morpholine, also known as 4-Methylphenmetrazine.

Introduction to this compound

This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability to drug candidates.[1] Substituted phenylmorpholines are a class of compounds that have been investigated for their potential biological activities. This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] It is noted for its stability and reactivity, which are attributed to the morpholine ring.[2]

Physical and Chemical Properties of this compound

The available quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 739328-82-6 | [2] |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.25 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 60-64 °C | [2] |

| Purity | ≥ 95% (by NMR) | [2] |

| Solubility | Soluble in organic solvents | [2] |

Synthesis of Substituted Morpholines

Below is a generalized workflow for the synthesis of 2-aryl morpholines.

References

An In-depth Technical Guide to 2-(4-Methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)morpholine, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of in-depth experimental data for this specific molecule in public-domain scientific literature, this guide consolidates the available physicochemical data and places the compound in the broader context of 2-aryl-morpholine derivatives. Information on general synthesis strategies, potential biological activities, and the significance of the morpholine scaffold in drug discovery is presented to offer a valuable resource for researchers in this field. It is important to note the distinction between this compound and its more extensively studied isomer, 3-methyl-2-(4-methylphenyl)morpholine (4-Methylphenmetrazine).

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates.[1][2] When substituted with an aryl group at the 2-position, as in this compound, these compounds become structurally analogous to endogenous neurotransmitters, which can facilitate their passage across the blood-brain barrier.[2][3] This structural motif is a key feature in a variety of centrally active compounds.[2][4][5] This guide focuses specifically on the this compound isomer.

Chemical Identity and Physicochemical Properties

The fundamental identification and key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 2-(p-tolyl)morpholine | [4] |

| CAS Number | 51070-68-9, 739328-82-6 | |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.25 g/mol | |

| Appearance | White solid | |

| Melting Point | 60-64 °C |

Synthesis Strategies for 2-Aryl-Morpholine Scaffolds

General Synthetic Approach

A common strategy for the synthesis of the 2-aryl-morpholine core involves the cyclization of an appropriate precursor. One potential pathway is the reaction of a substituted 2-amino alcohol with a suitable electrophile.

Figure 1. Conceptual synthetic pathway for this compound.

A detailed experimental protocol for a related compound, 3-methyl-2-(4-methylphenyl)morpholine, involves the bromination of 4-methylpropiophenone, followed by reaction with ethanolamine and subsequent reduction and cyclization.[6] This multi-step synthesis highlights a potential, albeit more complex, route that could be conceptually adapted.

Potential Biological Activity and Therapeutic Relevance

Direct pharmacological data for this compound is scarce. However, the broader class of phenylmorpholine derivatives is known to possess significant biological activity, primarily as monoamine releasing agents.[6][7]

The morpholine moiety is a common feature in drugs targeting the central nervous system (CNS), including antidepressants and anxiolytics.[2][5] Its presence can enhance potency and modulate pharmacokinetic properties.[2][8] A patent has claimed that 2-p-tolyl-4-methylmorpholine derivatives are active on the CNS, though specific data was not provided.[4]

Structure-Activity Relationship (SAR) Insights

For the related compound class of phenmetrazines (which includes the isomeric 3-methyl-2-(4-methylphenyl)morpholine), the substitution on the phenyl ring significantly influences the activity and selectivity for dopamine, norepinephrine, and serotonin transporters.[6][7] It is plausible that the 4-methyl substitution in this compound would also modulate its activity at these transporters compared to the unsubstituted 2-phenylmorpholine.

Figure 2. Logical relationship of the phenylmorpholine scaffold to CNS activity.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not available in the public-domain literature. Researchers interested in this compound would need to adapt general procedures for the synthesis of 2-aryl-morpholines and develop their own analytical and biological assay protocols.

A general procedure for the synthesis of a related compound, 3-methyl-2-(4-methylphenyl)morpholine, is described by McLaughlin et al. (2018) and involves the following key steps:[6]

-

Bromination: A solution of bromine in dichloromethane is added to a solution of 4-methylpropiophenone in dichloromethane.

-

Amination: The resulting 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine.

-

Reduction and Cyclization: The intermediate is reduced with sodium borohydride, followed by cyclization using concentrated sulfuric acid.

Conclusion

This compound is a compound of interest due to its structural similarity to known centrally active agents. While specific data on its synthesis and biological activity are limited, the broader understanding of 2-aryl-morpholine chemistry and pharmacology suggests its potential as a scaffold in drug discovery. Further research is required to fully elucidate the properties and potential applications of this specific molecule. This guide serves as a foundational resource by consolidating the available information and providing a framework for future investigation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CA1227199A - Process for the preparation of novel 2-totyl- morpholine derivatives and derivatives thus obtained - Google Patents [patents.google.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 2-(4-Methylphenyl)morpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 2-(4-methylphenyl)morpholine scaffold are emerging as a significant class of psychoactive compounds with pronounced effects on central nervous system monoamine levels. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these molecules. Notably, compounds such as 3-methyl-2-(4-methylphenyl)morpholine (4-methylphenmetrazine or 4-MPM) have been identified as potent monoamine releasing agents, demonstrating the therapeutic potential of this chemical class for conditions requiring modulation of dopaminergic, serotonergic, and noradrenergic systems. This document details the synthetic pathways, summarizes pharmacological data, outlines key experimental protocols for in vitro assessment, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

The morpholine ring is a versatile scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] When combined with a 2-phenyl substituent, as in the case of phenmetrazine, it yields compounds with significant activity as monoamine transporter modulators.[2] The addition of a methyl group to the phenyl ring at the 4-position creates the this compound core, which has been the subject of recent investigations, particularly its 3-methyl derivative, 4-methylphenmetrazine (4-MPM).[3][4] These compounds primarily act as substrate-type releasers at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to an increase in extracellular monoamine concentrations.[3][5] This mechanism of action suggests potential therapeutic applications in disorders such as ADHD, addiction, and depression.[6] This guide will delve into the technical aspects of these derivatives to support further research and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as 4-methylphenmetrazine (4-MPM), typically involves a multi-step process starting from a substituted propiophenone.[3] A general synthetic scheme is outlined below.

Biological Activity and Pharmacological Data

The primary biological activity of this compound derivatives lies in their ability to modulate monoamine transporters.[3] They are generally characterized as monoamine releasing agents, though some may also act as reuptake inhibitors.[7] The quantitative pharmacological data for key derivatives are summarized in the tables below.

Table 1: Monoamine Transporter Uptake Inhibition (IC50 values)

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| 4-Methylphenmetrazine (4-MPM) | 1926 | 1933 | 408 | [8] |

| Phenmetrazine | 70-131 | 29-50.4 | 7765 - >10,000 | [2] |

| (+)-Pseudophenmetrazine | - | - | >10,000 | [9] |

| (-)-Pseudophenmetrazine (reuptake inhibitor) | Ki = 2691 | - | >10,000 | [9] |

Table 2: Monoamine Release (EC50 values)

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |

| 4-Methylphenmetrazine (4-MPM) | 227 | 62 | 86 | [8] |

| Phenmetrazine | 70-131 | 29-50.4 | 7765 - >10,000 | [2] |

| (+)-Pseudophenmetrazine | 1457 | - | >10,000 | [9] |

| Pseudophenmetrazine (racemic) | - | 514 | >10,000 | [9] |

| 3'-chloro analog (PAL-594) | 27 | - | 301 | [7] |

| PAL-738 | 58 | - | 23 | [7] |

Presumed Downstream Signaling Pathways

As monoamine releasing agents, this compound derivatives increase the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft.[5] This elevated neurotransmitter level is expected to activate their respective postsynaptic G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades, such as the adenylyl cyclase/cAMP pathway.[8] Furthermore, the function of monoamine transporters themselves is regulated by various protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Mitogen-Activated Protein Kinases (MAPKs).[10][11][12]

Experimental Protocols

Synthesis of 3-Methyl-2-(4-methylphenyl)morpholine (4-MPM)

This protocol is adapted from the synthesis described by McLaughlin et al.[13]

-

Bromination: A solution of bromine (1.0 eq) in dichloromethane is added slowly to a solution of 4-methylpropiophenone (1.0 eq) in dichloromethane. The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.

-

Reaction with Ethanolamine: The crude 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine and N,N-diisopropylethylamine to form the intermediates 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl-)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.

-

Reduction: The intermediate mixture is reduced with sodium borohydride to yield the corresponding alcohol.

-

Cyclization: The alcohol intermediate is treated with concentrated sulfuric acid to facilitate cyclization and formation of the morpholine ring, yielding 3-methyl-2-(4-methylphenyl)morpholine.

In Vitro Monoamine Transporter Uptake and Release Assays

The following is a generalized protocol for assessing the interaction of compounds with monoamine transporters in rat brain synaptosomes.

Protocol for Uptake Inhibition Assay:

-

Synaptosome Preparation: Rat brains are dissected and homogenized in ice-cold 0.32 M sucrose solution. The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the synaptosomes. The pellet is resuspended in Krebs buffer.

-

Assay Setup: In a 96-well plate, synaptosomes are added to wells containing varying concentrations of the test compound.

-

Initiation of Uptake: A radiolabeled monoamine substrate (e.g., [³H]dopamine) is added to each well to initiate the uptake reaction.

-

Incubation: The plate is incubated for a predetermined time at 37°C with gentle agitation.

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium. The filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined.

Protocol for Release Assay:

-

Synaptosome Loading: Synaptosomes are pre-incubated with a radiolabeled monoamine to allow for its uptake.

-

Washing: The synaptosomes are washed to remove excess extracellular radiolabel.

-

Initiation of Release: The loaded synaptosomes are exposed to varying concentrations of the test compound.

-

Sampling: At specific time points, the amount of radiolabel released into the supernatant is measured.

-

Data Analysis: The concentration of the test compound that elicits 50% of the maximal release (EC50) is calculated.

Conclusion

The this compound scaffold represents a promising area for the development of novel therapeutics targeting the monoamine systems of the central nervous system. The derivatives, particularly 4-methylphenmetrazine, exhibit potent monoamine releasing activity, highlighting their potential for further investigation. This technical guide provides a foundational resource for researchers in this field, offering insights into their synthesis, pharmacological properties, and methods for their evaluation. Future research should focus on elucidating the structure-activity relationships within this class of compounds and exploring their in vivo efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction | RTI [rti.org]

- 8. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudophenmetrazine - Wikipedia [en.wikipedia.org]

- 10. Kinase-dependent Regulation of Monoamine Neurotransmitter Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(4-Methylphenyl)morpholine and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-(4-methylphenyl)morpholine and its structurally related analogs. While this compound is primarily recognized as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals, its analogs, particularly substituted phenmetrazine derivatives, have garnered significant attention for their potent interactions with monoamine transporters. This document details the synthesis, chemical properties, and pharmacological activities of these compounds, with a focus on their effects on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key pharmacological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action within this class of compounds. This guide serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting monoaminergic systems.

Introduction to 2-Aryl-Morpholines

The 2-aryl-morpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA), establishing the foundational pharmacology of this class.[1] Substitution on the phenyl ring and the morpholine nitrogen allows for the fine-tuning of activity and selectivity towards the monoamine transporters.

This compound, the focus of this review, is a key derivative within this class. While specific pharmacological data for this compound is not extensively documented in publicly available literature, its utility as a synthetic precursor suggests its potential for biological activity.[2] Its analogs, however, have been the subject of detailed investigation, revealing a spectrum of activities from potent stimulants to potential entactogens. This guide will explore the known properties of this compound and delve into the rich pharmacology of its better-characterized analogs.

Chemical and Physical Properties

This compound is a white solid with a melting point of 60-64 °C.[2] Its chemical structure consists of a morpholine ring attached to a p-tolyl group at the 2-position.

| Property | Value | Reference |

| Molecular Formula | C11H15NO | [2] |

| Molecular Weight | 177.25 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 60-64 °C | [2] |

| Purity | ≥ 95% (NMR) | [2] |

| CAS Number | 739328-82-6 | [2] |

Synthesis of this compound and Analogs

The synthesis of 2-aryl-morpholines can be achieved through various synthetic routes. A common approach for the synthesis of 3-methyl-2-(4-methylphenyl)morpholine (4-methylphenmetrazine, 4-MPM), an analog of the core compound, is outlined below. This multi-step synthesis starts from a substituted propiophenone.

A general synthetic pathway involves the bromination of the corresponding propiophenone, followed by reaction with ethanolamine and subsequent cyclization.

Synthesis of 3-Methyl-2-(4-methylphenyl)morpholine (4-MPM) [3]

-

Bromination: A solution of bromine in dichloromethane is slowly added to a solution of 4-methylpropiophenone in dichloromethane. The mixture is stirred, dried, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.

-

Amination and Cyclization: The resulting α-bromoketone is reacted with ethanolamine and a non-nucleophilic base such as N,N-diisopropylethylamine. This leads to the formation of the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one, which can further cyclize to 3-methyl-2-(4-methylphenyl)morpholin-2-ol.

-

Reduction and Dehydration: The intermediate is then reduced with a reducing agent like sodium borohydride to form the corresponding amino alcohol. Subsequent treatment with a strong acid, such as concentrated sulfuric acid, facilitates dehydration and final ring closure to form the morpholine ring.

Pharmacology of this compound Analogs

The primary pharmacological targets of 2-aryl-morpholine derivatives are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to increased extracellular concentrations of monoamines, resulting in various physiological and psychological effects.

Monoamine Transporter Activity

Many analogs of this compound are potent monoamine reuptake inhibitors and/or releasing agents. The pharmacological profile can be significantly altered by substitutions on both the phenyl and morpholine rings.

The following tables summarize the in vitro monoamine transporter activity of 2-phenylmorpholine and its methyl-substituted analogs.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| 2-Phenylmorpholine | 86 | 79 | 20,260 | [1] |

| Phenmetrazine (3-methyl-2-phenylmorpholine) | 70 - 131 | 29 - 50.4 | 7,765 - >10,000 | [1] |

| 2-Methylphenmetrazine (2-MPM) | 6740 | 1930 | 10000 | [3] |

| 3-Methylphenmetrazine (3-MPM) | >10000 | 2400 | >10000 | [3] |

| 4-Methylphenmetrazine (4-MPM) | 1930 | 1930 | 408 | [3] |

Table 2: Monoamine Release (EC50, nM)

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |

| 2-Phenylmorpholine | 86 | 79 | >10000 | [1] |

| Phenmetrazine | 131 | 50.4 | >10000 | [1] |

| 2-Methylphenmetrazine (2-MPM) | 227 | 62 | >10000 | [3] |

| 3-Methylphenmetrazine (3-MPM) | 10000 | 10000 | >10000 | [3] |

| 4-Methylphenmetrazine (4-MPM) | 227 | 62 | 86 | [3] |

Structure-Activity Relationships (SAR)

The data presented above reveals key structure-activity relationships:

-

Unsubstituted Phenyl Ring: 2-Phenylmorpholine is a potent and selective norepinephrine and dopamine releasing agent with negligible activity at the serotonin transporter.[1]

-

Methyl Substitution on the Morpholine Ring: The addition of a methyl group at the 3-position (phenmetrazine) maintains the potent NDRA profile.[1]

-

Methyl Substitution on the Phenyl Ring: The position of the methyl group on the phenyl ring significantly influences activity and selectivity.

-

Ortho-substitution (2-MPM): Shows a preference for NET and DAT over SERT, acting as a releaser at catecholamine transporters.[3]

-

Meta-substitution (3-MPM): Exhibits weaker activity overall but retains some selectivity for NET.[3]

-

Para-substitution (4-MPM): Demonstrates a more balanced profile with significant activity at all three transporters, including potent serotonin releasing effects.[3] This profile suggests potential entactogenic properties, similar to MDMA.

-

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.

Detailed Methodology:

-

Preparation of Synaptosomes: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet cellular debris, and the supernatant is further centrifuged at a higher speed to pellet the synaptosomes. The synaptosomes are then resuspended in a physiological buffer.

-

Assay Procedure:

-

Synaptosomes are pre-incubated with various concentrations of the test compound for a specified time (e.g., 10 minutes) at 37°C.

-

A fixed concentration of the respective radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.

-

The incubation is allowed to proceed for a short period (e.g., 5-10 minutes) and is then terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes or cells.

Detailed Methodology:

-

Loading of Synaptosomes: Synaptosomes are incubated with a radiolabeled neurotransmitter to allow for its uptake and accumulation.

-

Washing: The loaded synaptosomes are washed to remove excess extracellular radiolabel.

-

Release Experiment: The washed synaptosomes are resuspended in a fresh buffer and incubated with various concentrations of the test compound.

-

Sample Collection: At specified time points, aliquots of the suspension are taken and centrifuged to separate the supernatant (containing released neurotransmitter) from the synaptosomes.

-

Quantification: The radioactivity in the supernatant and the synaptosomal pellet is measured.

-

Data Analysis: The amount of neurotransmitter released is expressed as a percentage of the total radioactivity. The concentration of the test compound that produces 50% of the maximal release (EC50) is determined from the concentration-response curves.

Signaling Pathways

The primary mechanism of action of this compound analogs that act as monoamine reuptake inhibitors or releasing agents involves the modulation of neurotransmission at dopaminergic, noradrenergic, and serotonergic synapses.

By inhibiting or reversing the function of DAT, NET, and/or SERT, these compounds increase the concentration of monoamines in the synaptic cleft, leading to enhanced stimulation of postsynaptic receptors. This modulation of synaptic neurotransmission underlies their stimulant, and in some cases, entactogenic effects.

Conclusion and Future Directions

This compound serves as a valuable scaffold in medicinal chemistry. While its own pharmacological profile is not yet fully elucidated, its analogs display a wide range of potent activities at monoamine transporters. The structure-activity relationships within the methylphenmetrazine series highlight the profound impact of subtle structural modifications on pharmacological activity and selectivity. The para-methyl substitution in 4-MPM, which confers significant serotonin releasing properties, is of particular interest for the development of compounds with potential entactogenic effects.

Future research should focus on a number of key areas:

-

Pharmacological Characterization of this compound: A thorough investigation of the parent compound's activity at monoamine transporters and other relevant targets is warranted.

-

Exploration of Further Analogs: Systematic modification of the 2-aryl-morpholine scaffold could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: The in vitro findings for promising analogs need to be validated in animal models to assess their behavioral effects, therapeutic potential, and safety profiles.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with this compound and its analogs, and it is hoped that it will stimulate further investigation into this fascinating and pharmacologically rich class of compounds.

References

- 1. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 2-(4-Methylphenyl)morpholine

An In-depth Technical Guide to 3-methyl-2-(4-methylphenyl)morpholine (4-MPM)

Introduction and History

3-methyl-2-(4-methylphenyl)morpholine, commonly known as 4-methylphenmetrazine (4-MPM), is a synthetic psychoactive substance and a derivative of phenmetrazine.[1] Phenmetrazine itself was introduced as an anorectic medication in the 1950s.[1] 4-MPM is a structural analog of phenmetrazine with a methyl group added to the para position of the phenyl ring.[2]

This compound emerged on the recreational drug market as a new psychoactive substance (NPS).[1][2] It was first formally identified in Slovenia in 2015 and was notified to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in October of the same year.[2][3] 4-MPM is also referred to by the code PAL-747.[1][4] Research into phenmetrazine analogs, including 4-MPM, has been documented in patent applications, such as one by Blough et al. in 2011.[1]

Pharmacologically, 4-MPM acts as a monoamine transporter substrate, stimulating the release of dopamine, norepinephrine, and serotonin.[1][2] Its notable affinity for the serotonin transporter suggests potential entactogenic effects, similar to MDMA, which distinguishes it from its ortho- and meta-isomers that have more traditional stimulant properties akin to phenmetrazine.[1][2]

Synthesis

The synthesis of 3-methyl-2-(4-methylphenyl)morpholine is a multi-step process that starts from 4-methylpropiophenone.[1][2] The overall yield for this synthesis is noted to be low, around 1% from the initial bromoketone.[2]

Synthesis Workflow

Caption: Synthetic pathway for 3-methyl-2-(4-methylphenyl)morpholine (4-MPM).

Pharmacology and Mechanism of Action

4-MPM functions as a non-selective releaser of monoamine neurotransmitters.[2] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] Its mechanism involves inhibiting the reuptake of these neurotransmitters and promoting their release from the presynaptic neuron.[1][5] This increase in synaptic concentrations of dopamine, norepinephrine, and serotonin is responsible for its stimulant and potential entactogenic effects.[1][4] The pharmacological profile of 4-MPM, particularly its potent activity at the serotonin transporter, suggests effects that may be similar to MDMA.[1][5]

Monoamine Transporter Interaction

Caption: Mechanism of action of 4-MPM at the monoamine transporters.

Quantitative Pharmacological Data

The following tables summarize the in vitro activity of 4-MPM at the dopamine, norepinephrine, and serotonin transporters.

Table 1: Monoamine Transporter Uptake Inhibition

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| 4-MPM | 1926 | 1933 | 408 |

Data sourced from in vitro transporter assays in rat brain synaptosomes.[2]

Table 2: Monoamine Transporter Release

| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) |

| 4-MPM | 227 | 62 | 86 |

Data sourced from in vitro transporter assays in rat brain synaptosomes.[2]

Experimental Protocols

Synthesis of 3-methyl-2-(4-methylphenyl)morpholine

The synthesis is adapted from the procedure described by McLaughlin et al.[1]

-

Bromination: A solution of bromine (27 mmol) in dichloromethane is slowly added to a solution of 4-methylpropiophenone (27 mmol) in dichloromethane. The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.[1][2]

-

Amination: The resulting 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine and N,N-diisopropylethylamine to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl-)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.[1]

-

Reduction: The intermediate from the previous step is reduced using sodium borohydride to form the corresponding alcohol.[1]

-

Cyclization: The alcohol is then treated with concentrated sulfuric acid to facilitate cyclization, forming the morpholine ring and yielding 3-methyl-2-(4-methylphenyl)morpholine.[1][2]

-

Purification: The crude product is purified using preparative thin-layer chromatography on silica gel.[2]

In Vitro Monoamine Transporter Assays

These assays were conducted using rat brain synaptosomes to determine the ability of 4-MPM to inhibit uptake or stimulate the release of radiolabeled neurotransmitters.[1][5]

-

Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue.

-

Uptake Inhibition Assay:

-

Varying concentrations of 4-MPM are incubated with the synaptosomes.

-

A tritiated substrate ([³H]dopamine, [³H]norepinephrine, or [³H]5-HT) is added at a specific concentration (e.g., 5 nM for [³H]dopamine and [³H]5-HT, 10 nM for [³H]norepinephrine).[1]

-

The incubation is carried out under conditions optimized for each specific transporter (DAT, NET, or SERT).[1]

-

The amount of radiolabeled substrate taken up by the synaptosomes is measured, and the concentration of 4-MPM that inhibits 50% of the uptake (IC₅₀) is calculated.[1]

-

-

Release Assay:

-

Synaptosomes are preloaded with a tritiated substrate.

-

The preloaded synaptosomes are then exposed to various concentrations of 4-MPM.

-

The amount of radiolabeled substrate released from the synaptosomes is measured.

-

The effective concentration of 4-MPM that causes 50% of the maximal release (EC₅₀) is determined.[2]

-

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. 4-Methylphenmetrazine - Wikipedia [en.wikipedia.org]

- 4. getmetabolite.com [getmetabolite.com]

- 5. pure.atu.ie [pure.atu.ie]

Unlocking the Potential: A Technical Guide to Future Research on 2-(4-Methylphenyl)morpholine

For Immediate Release

A Deep Dive into the Preclinical Research Possibilities of a Novel Phenylmorpholine Analog

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research avenues for the compound 2-(4-Methylphenyl)morpholine. While direct research on this specific molecule is limited, this document extrapolates from the well-documented pharmacology of its parent compound, 2-phenylmorpholine, and other substituted analogs to outline promising areas of investigation. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2]

Core Compound Characteristics

This compound, also known as 2-(p-tolyl)morpholine, is a substituted phenylmorpholine. Its chemical structure suggests potential as a neuromodulatory agent. The fundamental physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [3] |

| Molecular Weight | 177.25 g/mol | [3] |

| Appearance | White solid | |

| Melting Point | 60-64 °C | |

| Solubility | Soluble in organic solvents | |

| CAS Number | 739328-82-6 / 51070-68-9 |

Potential Pharmacological Profile: A Monoamine Releasing Agent

The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA).[4] It is reasonable to hypothesize that this compound shares this mechanism of action. The addition of a methyl group at the para position of the phenyl ring is a common strategy in medicinal chemistry to modulate potency, selectivity, and metabolic stability.

The primary molecular targets are therefore predicted to be the dopamine transporter (DAT) and the norepinephrine transporter (NET). The compound likely acts as a substrate for these transporters, inducing reverse transport (efflux) of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. Its activity at the serotonin transporter (SERT) is predicted to be significantly lower, in line with other compounds in this class.[4]

| Compound | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) |

| 2-Phenylmorpholine | 86 | 79 | 20,260 |

| Phenmetrazine (3-methyl-2-phenylmorpholine) | 70–131 | 29–50.4 | 7,765–>10,000 |

| This compound | To Be Determined | To Be Determined | To Be Determined |

Data for 2-phenylmorpholine and phenmetrazine are included for comparative purposes.[4]

Figure 1: Hypothesized mechanism of action for this compound.

Potential Therapeutic Applications

Given its predicted profile as an NDRA, this compound could be investigated for several CNS disorders. Substituted phenylmorpholines have been explored for medical applications such as anorectics and treatments for ADHD.[5]

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The standard of care for ADHD involves stimulants that increase dopamine and norepinephrine levels. The predicted mechanism of this compound aligns with this therapeutic strategy.

-

Narcolepsy: As a potent wakefulness-promoting agent, it could be evaluated for disorders of excessive daytime sleepiness.

-

Binge Eating Disorder: The anorectic effects of related compounds suggest potential utility in disorders of compulsive overeating.

-

Antidepressant: As an adjunctive therapy, particularly for symptoms of fatigue and apathy that are not addressed by serotonergic agents.

Beyond these primary areas, the broader morpholine class of compounds has shown diverse biological activities, including anti-inflammatory and anticancer properties, which could represent long-term research avenues.[2][6][7]

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route can be adapted from established methods for related 2-aryl-morpholines.[8]

Protocol: Synthesis via α-Bromination and Cyclization

-

Step 1: α-Bromination of 4'-Methylacetophenone. To a solution of 4'-methylacetophenone in a suitable solvent (e.g., dichloromethane or diethyl ether), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC). After cooling, filter the succinimide and concentrate the filtrate to yield crude 2-bromo-1-(4-methylphenyl)ethan-1-one.

-

Step 2: Reaction with Ethanolamine. Dissolve the crude α-bromoketone in a polar aprotic solvent like acetonitrile. Add an excess of ethanolamine and a non-nucleophilic base (e.g., N,N-diisopropylethylamine). Stir the reaction at room temperature or with gentle heating.

-

Step 3: Reductive Cyclization. The intermediate amino-ketone can be reduced and cyclized in one step. Add a reducing agent such as sodium borohydride to the reaction mixture. After reduction of the ketone, acidification with a strong acid (e.g., concentrated sulfuric acid) will catalyze the intramolecular cyclization to form the morpholine ring.

-

Step 4: Purification. Neutralize the acidic mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Figure 2: Proposed synthetic workflow for this compound.

In Vitro Monoamine Transporter Activity Assay

To confirm the hypothesized mechanism of action, in vitro assays using rat brain synaptosomes or cell lines expressing human monoamine transporters are essential.[8]

Protocol: [³H]Neurotransmitter Release Assay

-

Preparation of Synaptosomes: Prepare synaptosomes from rat striatum (for DAT), hippocampus (for NET), and whole brain minus striatum (for SERT) using standard differential centrifugation techniques.

-

Loading with Radiolabel: Incubate the synaptosomes with a low concentration of the respective tritiated neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake via the transporters.

-

Initiation of Release: After washing to remove excess radiolabel, resuspend the synaptosomes in a buffer. Add varying concentrations of this compound (or control compounds like d-amphetamine) to initiate neurotransmitter release.

-

Termination and Measurement: After a short incubation period (e.g., 10-30 minutes), terminate the release by rapid filtration through glass fiber filters. The amount of radioactivity in the filtrate represents the released neurotransmitter.

-

Data Analysis: Quantify the radioactivity using liquid scintillation counting. Plot the amount of release against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Future Research Directions

-

Full Pharmacological Characterization: Conduct comprehensive in vitro assays to determine the binding affinity (Ki), uptake inhibition (IC₅₀), and release potency (EC₅₀) at DAT, NET, and SERT.

-

Stereoselectivity Investigation: The molecule possesses a chiral center at the 2-position of the morpholine ring. Synthesize and separate the individual enantiomers to determine if the biological activity is stereospecific, as is common for many CNS-active compounds.

-

In Vivo Behavioral Studies: In animal models, assess the compound's effects on locomotor activity, its potential as a psychostimulant in drug discrimination paradigms, and its efficacy in models of ADHD (e.g., the spontaneously hypertensive rat).

-

Pharmacokinetic and Metabolic Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The 4-methyl group may be a site of metabolism, and understanding its metabolic fate is crucial for further development.

-

Safety and Toxicology: Conduct preliminary toxicology studies to assess its safety profile, including cytotoxicity and potential for off-target effects.

Conclusion

This compound represents an under-investigated compound within a pharmacologically validated class of molecules. Based on robust structure-activity relationship data from its analogs, it holds significant potential as a norepinephrine-dopamine releasing agent. This guide provides a foundational framework for its synthesis and initial pharmacological evaluation. The proposed research could uncover a novel chemical entity with therapeutic potential for a range of CNS disorders, warranting its exploration by the scientific and drug development community.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. synchem.de [synchem.de]

- 4. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Mechanism of Action for 2-(4-Methylphenyl)morpholine: An In-depth Technical Guide

Disclaimer: Publicly available research specifically detailing the mechanism of action for 2-(4-Methylphenyl)morpholine is limited. This guide focuses on the extensively studied and structurally similar analogue, 3-methyl-2-(4-methylphenyl)morpholine , also known as 4-methylphenmetrazine (4-MPM) . The predictions regarding this compound are based on the pharmacological data of 4-MPM, with considerations for the structural differences.

Introduction

This compound belongs to the phenylmorpholine class of compounds, which are known for their psychoactive properties. Its close analogue, 4-methylphenmetrazine (4-MPM), is a synthetic stimulant that has been identified as a new psychoactive substance (NPS).[1][2] The primary mechanism of action for 4-MPM and related phenmetrazine derivatives involves the modulation of monoamine neurotransmitter systems in the brain.[3] This guide will provide a detailed prediction of the mechanism of action of this compound based on the known pharmacology of 4-MPM, supplemented with experimental protocols and structure-activity relationship (SAR) analysis.

Predicted Core Mechanism: Monoamine Transporter Substrate

The primary predicted mechanism of action for this compound is as a substrate-type releaser at monoamine transporters , specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] This means it is predicted to be transported into presynaptic neurons by these transporters, leading to a reversal of the transporter's normal function and subsequent release of dopamine, norepinephrine, and serotonin from the neuron into the synaptic cleft.

This action is in contrast to uptake inhibitors (like cocaine), which block the transporters from the outside, preventing the reuptake of neurotransmitters. The "releaser" mechanism of action is characteristic of amphetamine-like stimulants.[1]

Quantitative Data for the Analogue 4-Methylphenmetrazine (4-MPM)

The following tables summarize the in vitro pharmacological data for 4-MPM, which serves as the basis for the predicted activity of this compound.[1]

Table 1: Monoamine Transporter Uptake Inhibition by 4-MPM

| Transporter | IC50 (nM) |

| Dopamine (DAT) | 1926 |

| Norepinephrine (NET) | 1933 |

| Serotonin (SERT) | 408 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Monoamine Release Potency of 4-MPM

| Transporter | EC50 (nM) |

| Dopamine (DAT) | 227 |

| Norepinephrine (NET) | 62 |

| Serotonin (SERT) | 86 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

The data indicates that 4-MPM is a non-selective monoamine releaser, with a notable potency for the serotonin transporter.[1] This suggests that this compound is also likely to act as a non-selective monoamine releaser, potentially with a significant serotonergic component to its activity. The entactogenic properties, similar to MDMA, that are suggested for 4-MPM may also be a characteristic of this compound.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

Predicted Signaling Pathway

The following diagram illustrates the predicted mechanism of action of this compound at a monoamine synapse.

Caption: Predicted mechanism of this compound at a monoamine synapse.

Experimental Workflow: Monoamine Transporter Assay

The following diagram outlines a typical experimental workflow for determining the activity of a compound at monoamine transporters using rat brain synaptosomes.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]

- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Analysis of 2-(4-Methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(4-Methylphenyl)morpholine. Due to the limited availability of public domain spectroscopic data for this specific compound, this document serves as a procedural template. It outlines the standardized methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The included tables are structured for the systematic recording of experimental results, and a logical workflow for the analytical process is presented. This guide is intended to be a valuable resource for researchers engaged in the synthesis, quality control, and analysis of this compound and related compounds.

Introduction

This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities. The presence of the 4-methylphenyl (p-tolyl) group at the 2-position of the morpholine ring is expected to significantly influence its physicochemical properties and pharmacological profile. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and establishing a reference for future studies. While a commercial listing for this compound exists, a comprehensive public repository of its spectroscopic data has not been identified.[1] This guide provides the necessary protocols and data management structures to address this gap.

Spectroscopic Data (Hypothetical)

The following tables are presented as a standardized format for the presentation of spectroscopic data for this compound. These tables are currently unpopulated and are intended to be completed upon the acquisition of experimental data.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

IR (Infrared) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

MS (Mass Spectrometry) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis should be performed using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion or liquid chromatography. High-resolution mass spectrometry (HRMS) is recommended for the accurate determination of the molecular formula.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

This technical guide establishes a standardized framework for the spectroscopic characterization of this compound. The provided protocols and data tables are designed to facilitate the systematic acquisition and reporting of NMR, IR, and MS data. By following these guidelines, researchers can ensure the generation of high-quality, reproducible data that will be invaluable for the scientific community, particularly in the fields of medicinal chemistry and drug development. The population of the data tables within this guide with experimentally derived values will fill a current knowledge gap and provide a crucial reference for future research involving this compound.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 2-(4-Methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Methylphenyl)morpholine, a morpholine derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on established methodologies for analogous compounds and involves a multi-step process including bromination of a substituted acetophenone, reaction with ethanolamine, reduction, and subsequent acid-catalyzed cyclization. This protocol provides a clear, step-by-step guide for laboratory synthesis, including reagent quantities, reaction conditions, and purification methods.

Introduction

Morpholine and its derivatives are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The unique structural and physicochemical properties of the morpholine ring often impart favorable pharmacokinetic characteristics, such as improved solubility and metabolic stability. The introduction of a 4-methylphenyl substituent at the 2-position of the morpholine ring creates a chiral center and offers a key structural motif for exploring structure-activity relationships (SAR) in various biological targets. This protocol details a reliable synthetic route to obtain this compound for research and development purposes.

Reaction Scheme

A plausible synthetic route, adapted from the synthesis of structurally related compounds, is presented below.[1] This multi-step synthesis begins with the bromination of 4'-methylacetophenone, followed by nucleophilic substitution with ethanolamine, reduction of the ketone, and subsequent acid-catalyzed cyclization to yield the final product.

Overall Reaction:

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic protocol. The values are based on typical yields for analogous reactions and may vary depending on experimental conditions.

| Step | Reactant | Reagent/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1. Bromination | 4'-Methylacetophenone | Bromine | Dichloromethane | 1 | Room Temp | ~75 |

| 2. Amination | 2-Bromo-1-(4-methylphenyl)ethan-1-one | Ethanolamine | N-Methyl-2-pyrrolidone | 2 | Room Temp | ~80 |

| 3. Reduction | 2-((2-Hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-one | Sodium borohydride | Methanol | 2 | 0 to Room Temp | ~90 |

| 4. Cyclization | 2-((2-Hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-ol | Sulfuric acid | Dichloromethane | 12 | Room Temp | ~70 |

Experimental Protocol

Materials:

-

4'-Methylacetophenone

-

Bromine

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Ethanolamine

-

N-Methyl-2-pyrrolidone (NMP)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment

Step 1: Synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-one

-

In a well-ventilated fume hood, dissolve 4'-methylacetophenone (1 equivalent) in dichloromethane.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane to the stirred solution of 4'-methylacetophenone.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dry the reaction mixture over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 2-bromo-1-(4-methylphenyl)ethan-1-one as an oil.

Step 2: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-one

-

In a round-bottom flask, combine 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equivalent) with ethanolamine (2.5 equivalents) in N-methyl-2-pyrrolidone.

-

Stir the mixture at room temperature for 2 hours.

-

Partition the reaction mixture between water and dichloromethane.

-

Collect the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-one.

Step 3: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-ol

-

Dissolve the product from Step 2 in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-ol.

Step 4: Synthesis of this compound

-

Dissolve the alcohol from Step 3 in dichloromethane.

-

Slowly and carefully add concentrated sulfuric acid (approximately 10 volumes) to the stirred solution at 0 °C.

-

Stir the mixture overnight at room temperature.

-

Carefully quench the reaction by pouring it into a beaker of ice water.

-

Basify the aqueous solution with 10 M sodium hydroxide until a pH > 12 is reached.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 2-(4-Methylphenyl)morpholine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)morpholine, also known as 2-(p-tolyl)morpholine, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged structure in drug discovery, known for improving the pharmacokinetic properties of molecules, such as aqueous solubility and metabolic stability. The incorporation of a 4-methylphenyl (p-tolyl) group at the 2-position introduces a lipophilic aromatic moiety that can engage in specific binding interactions with biological targets. This document provides detailed application notes on the utility of this compound and protocols for its synthesis, serving as a comprehensive resource for its application in research and development.

Applications in Medicinal Chemistry and Drug Discovery

The 2-arylmorpholine structural motif is a key component in a variety of biologically active compounds. While specific applications of this compound are emerging, its structural analogs are well-documented as modulators of central nervous system (CNS) targets. The primary application of this building block lies in the synthesis of novel therapeutic agents, particularly those targeting monoamine transporters and other receptors in the CNS.

Key Application Areas:

-

CNS-Active Agents: Phenylmorpholine derivatives are known to interact with dopamine, norepinephrine, and serotonin transporters.[1] The synthesis of analogs of this compound can lead to the discovery of novel stimulants, antidepressants, and treatments for neurodegenerative diseases.[2]

-

Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): The benzyl morpholine scaffold is a core component of potent SNRIs.[1] By utilizing this compound, medicinal chemists can explore new chemical space for the development of next-generation antidepressants and anxiolytics.

-

Enzyme Inhibitors: The morpholine ring can act as a key interacting element in the active sites of various enzymes.[2] Derivatives of this compound could be investigated as inhibitors for kinases, proteases, or other enzymes implicated in disease.

A logical workflow for the utilization of this compound as a building block in a drug discovery program is outlined below.

References

Application Notes and Protocols: 2-(4-Methylphenyl)morpholine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)morpholine is a heterocyclic organic compound belonging to the phenylmorpholine class. This class of compounds, structurally related to the stimulant phenmetrazine, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific research on this compound is limited, its close structural analogs, particularly 3-methyl-2-(4-methylphenyl)morpholine (also known as 4-methylphenmetrazine or 4-MPM), have been investigated for their effects on monoamine transporters. These transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) are crucial targets for the development of therapeutics for a range of neurological and psychiatric disorders.[1] This document provides an overview of the potential applications of this compound, drawing inferences from the activities of its analogs, and presents detailed experimental protocols for its synthesis and biological evaluation.

Potential Applications in Medicinal Chemistry

Based on the pharmacological profile of its analogs, this compound holds potential as a scaffold for the development of novel therapeutic agents targeting the central nervous system. The primary mechanism of action for related compounds involves the modulation of monoamine neurotransmitter levels in the synaptic cleft by interacting with their respective transporters.[2][3]

Monoamine Reuptake Inhibition and Release

Substituted phenylmorpholines are known to act as monoamine releasers and/or reuptake inhibitors.[1] This dual activity can lead to stimulant effects. The para-methyl substitution on the phenyl ring, as seen in 4-MPM, has been shown to result in a non-selective releasing profile at DAT, NET, and SERT.[4] This suggests that this compound could serve as a lead compound for the development of agents for conditions such as:

-

Attention-Deficit/Hyperactivity Disorder (ADHD): By increasing dopamine and norepinephrine levels in the prefrontal cortex.

-

Depression: Through the modulation of serotonin and norepinephrine.

-

Narcolepsy: Due to its potential stimulant properties.

Analgesic and Anti-inflammatory Potential

While direct evidence is not yet available for this compound, the broader morpholine scaffold is present in various compounds with analgesic and anti-inflammatory properties. Further investigation into this potential application is warranted.

Quantitative Data Summary

The following tables summarize the in vitro monoamine transporter activity of the closely related analog, 3-methyl-2-(4-methylphenyl)morpholine (4-MPM). These values provide an expected range of activity for this compound and a benchmark for its biological evaluation.

Table 1: Monoamine Transporter Uptake Inhibition by 4-MPM [2]

| Transporter | IC50 (nM) |

| Dopamine (DAT) | 1930 |

| Norepinephrine (NET) | 1930 |

| Serotonin (SERT) | 408 |

Table 2: Monoamine Release Potency of 4-MPM [4]

| Transporter | EC50 (nM) |

| Dopamine (DAT) | 227 |

| Norepinephrine (NET) | 62 |

| Serotonin (SERT) | 86 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 3-methyl-2-(4-methylphenyl)morpholine.[2] The key modification is the use of a different starting material to yield the desired product without the 3-methyl group.

Materials:

-

2-Bromo-1-(4-methylphenyl)ethan-1-one

-

Ethanolamine

-

Sodium borohydride (NaBH₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Deionized water

Procedure:

-

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-one.

-

Dissolve 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equivalent) in dichloromethane.

-

Add ethanolamine (2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Step 2: Reduction of the Ketone.

-

Dissolve the crude product from Step 1 in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Step 3: Cyclization to form this compound.

-

Dissolve the crude alcohol from Step 2 in dichloromethane.

-

Add concentrated sulfuric acid (2 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

In Vitro Monoamine Transporter Activity Assays

The following protocols describe methods to determine the interaction of this compound with monoamine transporters.

1. Monoamine Transporter Uptake Inhibition Assay:

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound (this compound) at various concentrations.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 10-20 minutes at 37°C.

-

Initiate the uptake by adding the respective radiolabeled monoamine ([³H]Dopamine for DAT, [³H]Norepinephrine for NET, or [³H]Serotonin for SERT) at a concentration near its Km value.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

2. Monoamine Release Assay:

Materials:

-

Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Assay buffer.

-

Test compound (this compound) at various concentrations.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Pre-load the synaptosomes with the respective radiolabeled monoamine by incubating them in assay buffer containing the radioligand for 30 minutes at 37°C.

-

Wash the synaptosomes to remove excess radioligand.

-

Resuspend the pre-loaded synaptosomes in fresh assay buffer.

-

Add various concentrations of this compound or vehicle to initiate release.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Pellet the synaptosomes by centrifugation.

-

Measure the radioactivity in the supernatant, which represents the released monoamine.

-

Calculate the percent release at each concentration of the test compound and determine the EC50 value by non-linear regression analysis.

Visualizations

Caption: Proposed mechanism of action of this compound.